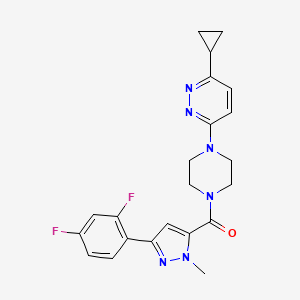
2-(indoline-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(indoline-1-carbonyl)-4H-chromen-4-one” is a complex organic compound that contains an indoline group and a chromenone group. Indoline is a heterocyclic compound, while chromenone is a derivative of chromene with a carbonyl group .
Synthesis Analysis
While the specific synthesis process for “2-(indoline-1-carbonyl)-4H-chromen-4-one” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the reaction of triethyl methanetricarboxylate with indoline can lead to the formation of a compound with an indoline-1-carbonyl group .Molecular Structure Analysis
The molecular structure of “2-(indoline-1-carbonyl)-4H-chromen-4-one” would likely be planar due to the presence of the indoline and chromenone groups. The carbonyl group is likely to be coplanar with the plane of the bicycle .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have shown promise as antibacterial agents. Researchers have synthesized compounds containing imidazole moieties and evaluated their antibacterial efficacy against various strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . Investigating the antibacterial potential of IFLab1_001522 could provide valuable insights for combating bacterial infections.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCADRISSAZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

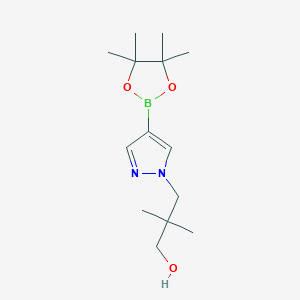
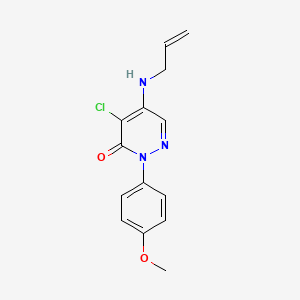



![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
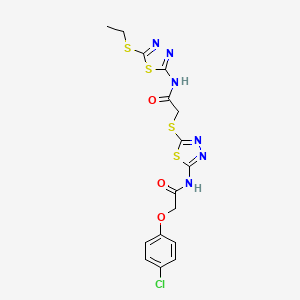
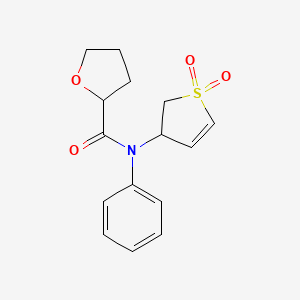
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
